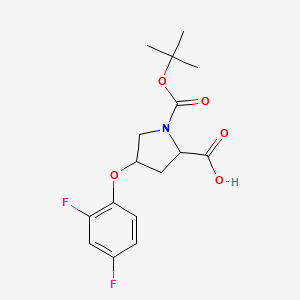
(2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a difluorophenoxy group. Its molecular formula is C16H20F2NO5.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反応の分析
Types of Reactions: (2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in organic solvents like dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
(2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID involves its interaction with specific molecular targets. The difluorophenoxy group is known to enhance the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
- 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid
- (2S)-1-Tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
Uniqueness: (2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID is unique due to the presence of the difluorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C16H19F2NO5 |
|---|---|
分子量 |
343.32 g/mol |
IUPAC名 |
4-(2,4-difluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19F2NO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-5-4-9(17)6-11(13)18/h4-6,10,12H,7-8H2,1-3H3,(H,20,21) |
InChIキー |
GQLWXUWVIWOGMA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













